1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine
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Description
The compound “1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This molecule also includes a pyrazolo[1,5-a]pyrazine moiety, which is a bicyclic structure containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed carbonylation . Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyrazolo[1,5-a]pyrazine derivatives can be synthesized using a facile one-pot three-step protocol starting from pyrazole-3-carboxylic acids .Scientific Research Applications
- Imidazo [1,2-a]pyrazine-8-carboxylates , derived from this compound, serve as substrates for the preparation of inhibitors. These inhibitors target PI3K, p38 kinase, and matrix metalloproteases, which play crucial roles in cellular signaling and disease pathways .
- Isomeric imidazo [1,5-a]pyrazine-8-carboxylates are proposed as precursors for the preparation of chemokine receptor antagonists. These compounds can modulate immune responses and inflammation by blocking chemokine receptors .
- A synthetic approach based on [1,2,3]triazolo [1,5-a]pyrazine-8-carboxylates (related to our compound) has been developed to create antagonists for the adenosine receptor A2A. These antagonists may have applications in neurology and cardiovascular diseases .
- Pyrazolo [1,5-a]pyrazine-4-carboxamides derived from this compound are claimed as modulators of the integrated stress pathway. These molecules could be valuable in treating inflammatory, musculoskeletal, metabolic, and oncological diseases .
- The compound 7-isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hex-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazole (BIO-7488) , related to our compound, is an effective and selective IRAK4 inhibitor with central nervous system penetration. It shows promise for treating ischemic stroke .
Inhibitors of Phosphoinositide-3 Kinase (PI3K), p38 Kinase, and Matrix Metalloproteases
Chemokine Receptor Antagonists
Adenosine Receptor A2A Antagonists
Integrated Stress Pathway Modulators
Central Nervous System Penetrating IRAK4 Inhibitor
Other Applications
properties
IUPAC Name |
2-methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-8-12-13(14-5-7-17(12)15-10)18-9-11-4-3-6-16(11)2/h5,7-8,11H,3-4,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVQRPLJKFWOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OCC3CCCN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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